molecular formula C7H8BrNO B3266705 2-(6-Bromopyridin-3-yl)ethanol CAS No. 432554-51-3

2-(6-Bromopyridin-3-yl)ethanol

Cat. No.: B3266705
CAS No.: 432554-51-3
M. Wt: 202.05 g/mol
InChI Key: SDZUYYXLNCMUFA-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-3-yl)ethanol is an organic compound with the molecular formula C7H8BrNO It consists of a bromine-substituted pyridine ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromopyridin-3-yl)ethanol typically involves the bromination of pyridine derivatives followed by the introduction of the ethanol group. One common method involves the bromination of 3-pyridinol to obtain 6-bromo-3-pyridinol, which is then subjected to a reduction reaction to yield this compound. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent and a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyridin-3-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Bromopyridin-3-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-3-yl)ethanol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and the ethanol group can interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloropyridin-3-yl)ethanol
  • 2-(6-Fluoropyridin-3-yl)ethanol
  • 2-(6-Iodopyridin-3-yl)ethanol

Uniqueness

2-(6-Bromopyridin-3-yl)ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom is larger and more polarizable than chlorine and fluorine, leading to different steric and electronic effects in chemical reactions .

Properties

IUPAC Name

2-(6-bromopyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-7-2-1-6(3-4-10)5-9-7/h1-2,5,10H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZUYYXLNCMUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

BuLi (32.2 ml of a 1.6 M solution in hexanes, 52 mmol) added dropwise to a stirred solution of 2,5-dibromopyridine (11.09 g, 46.8 mmol) in Et2O (400 ml) at −78° C. under nitrogen. Upon complete addition the reaction mixture was stirred for 45 min and then a solution of ethylene oxide (6.74 g, 0.14 mol) in THF (70 ml) was added. The reaction mixture was warmed to room temperature, stirred for 1 h and then quenched by addition of NH4Cl solution (sat., 150 ml). The organics were extracted with EtOAc (3×100 ml), washed with brine (100 ml) and dried (MgSO4). The material was concentrated under reduced pressure, whilst simultaneously dry-loading onto silica. The material was purified by column chromatography on silica eluting with Et2O and then EtOAc to give the pure alcohol (3.8 g, 40%).
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step One
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11.09 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
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0 (± 1) mol
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solvent
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Name
Quantity
400 mL
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solvent
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6.74 g
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reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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